molecular formula C10H13ClN4O3 B6211785 methyl 4-cyano-5-(piperazin-1-yl)-1,3-oxazole-2-carboxylate hydrochloride CAS No. 2703781-22-8

methyl 4-cyano-5-(piperazin-1-yl)-1,3-oxazole-2-carboxylate hydrochloride

Cat. No.: B6211785
CAS No.: 2703781-22-8
M. Wt: 272.7
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-cyano-5-(piperazin-1-yl)-1,3-oxazole-2-carboxylate hydrochloride is a synthetic organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a cyano group, a piperazine ring, and an oxazole ring, making it a valuable molecule in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-cyano-5-(piperazin-1-yl)-1,3-oxazole-2-carboxylate hydrochloride typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a nitrile and an ester. For instance, a common method involves the reaction of an α-haloketone with a nitrile in the presence of a base.

    Introduction of the Piperazine Ring: The piperazine moiety is introduced via nucleophilic substitution. This step often involves the reaction of a halogenated oxazole intermediate with piperazine under basic conditions.

    Esterification: The carboxylate ester group is introduced through esterification reactions, typically using methanol and an acid catalyst.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyano-5-(piperazin-1-yl)-1,3-oxazole-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxazole N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxazole N-oxides.

    Reduction: Amino derivatives.

    Substitution: Alkylated or acylated piperazine derivatives.

Scientific Research Applications

Methyl 4-cyano-5-(piperazin-1-yl)-1,3-oxazole-2-carboxylate hydrochloride has numerous applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Pharmacology: The compound is studied for its potential as a ligand in receptor binding studies, helping to elucidate the mechanisms of drug-receptor interactions.

    Materials Science: It is explored for its potential in the development of novel materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Research: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of methyl 4-cyano-5-(piperazin-1-yl)-1,3-oxazole-2-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The piperazine ring often plays a crucial role in binding to biological targets, while the oxazole ring can interact with various molecular pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-cyano-5-(morpholin-4-yl)-1,3-oxazole-2-carboxylate
  • Ethyl 4-cyano-5-(piperidin-1-yl)-1,3-oxazole-2-carboxylate

Uniqueness

Methyl 4-cyano-5-(piperazin-1-yl)-1,3-oxazole-2-carboxylate hydrochloride is unique due to the presence of the piperazine ring, which imparts distinct pharmacological properties compared to its analogs. The combination of the cyano group and the oxazole ring also contributes to its unique reactivity and binding characteristics.

Properties

CAS No.

2703781-22-8

Molecular Formula

C10H13ClN4O3

Molecular Weight

272.7

Purity

95

Origin of Product

United States

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